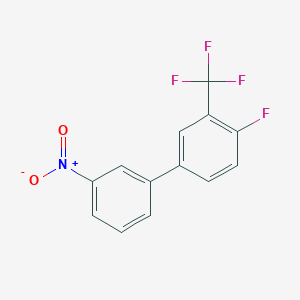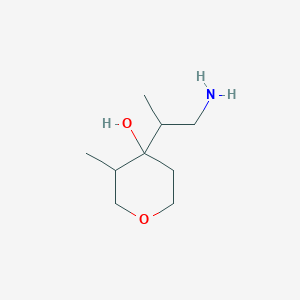
1-Fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene is an organic compound characterized by its unique structure, which includes a fluorine atom, a nitrophenyl group, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the nitration of a fluorobenzene derivative followed by the introduction of a trifluoromethyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and specific catalysts to facilitate the nitration and subsequent reactions.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities while maintaining high purity and yield.
Analyse Des Réactions Chimiques
1-Fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects. The nitrophenyl group may also play a role in the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
1-Fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-nitrobenzene: Lacks the trifluoromethyl group, which may result in different reactivity and applications.
4-(Trifluoromethyl)nitrobenzene: Lacks the fluorine atom, which can affect its chemical properties and interactions.
1-Fluoro-2-(trifluoromethyl)benzene:
The presence of both the fluorine and trifluoromethyl groups in this compound makes it unique and valuable for specific applications where these functional groups are beneficial.
Propriétés
Formule moléculaire |
C13H7F4NO2 |
|---|---|
Poids moléculaire |
285.19 g/mol |
Nom IUPAC |
1-fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7F4NO2/c14-12-5-4-9(7-11(12)13(15,16)17)8-2-1-3-10(6-8)18(19)20/h1-7H |
Clé InChI |
AKUXGGYWCJLYIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B13191547.png)
amine](/img/structure/B13191550.png)




![5-(Aminomethyl)-1-methyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13191572.png)
![tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B13191580.png)




![2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13191603.png)

